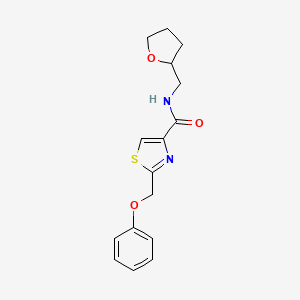
3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone, also known as MIPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MIPO is a synthetic compound that belongs to the class of isoquinolinone derivatives. It has been extensively studied for its unique properties and potential applications in the field of medicinal chemistry, neuroscience, and drug discovery.
作用机制
The exact mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone is not fully understood. However, it has been reported to interact with various molecular targets in the body. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been reported to modulate the activity of ion channels, receptors, and enzymes. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been reported to exhibit activity on the GABAergic system, opioid receptors, and NMDA receptors. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has also been reported to inhibit the activity of cyclooxygenase enzymes.
Biochemical and Physiological Effects:
3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been reported to exhibit various biochemical and physiological effects. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been reported to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has also been reported to exhibit neuroprotective effects against oxidative stress and excitotoxicity. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been reported to modulate the activity of various neurotransmitters and neuromodulators in the body. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been reported to increase the levels of GABA and decrease the levels of glutamate in the brain.
实验室实验的优点和局限性
3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has several advantages for lab experiments. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone is a synthetic compound that can be easily synthesized in the laboratory. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been extensively studied for its properties and potential applications, which makes it a well-characterized compound. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been reported to exhibit a wide range of activities, which makes it a versatile compound for various experiments. However, 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone also has some limitations. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been reported to exhibit low solubility, which can affect its bioavailability. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone can also exhibit cytotoxic effects at high concentrations, which can limit its applications.
未来方向
There are several future directions for research on 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone. One potential direction is to investigate the potential of 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone as a therapeutic agent for various diseases such as epilepsy, chronic pain, and neurodegenerative diseases. Another potential direction is to investigate the molecular targets of 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone and its mechanism of action. Further research is also needed to optimize the synthesis process of 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone and improve its bioavailability. In addition, the potential of 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone as a lead compound for the development of novel drugs should be investigated. Overall, 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has significant potential for various applications in science and medicine, and further research is needed to fully understand its properties and potential.
合成方法
3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone can be synthesized through a multi-step process that involves the condensation of 2-acetylpyrrole and 2-aminobenzaldehyde followed by reduction and cyclization. The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been optimized over the years to improve yield and purity. The use of microwave irradiation and other novel techniques have been reported to enhance the efficiency of the synthesis process.
科学研究应用
3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been studied for its potential applications in various fields of science. In medicinal chemistry, 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been investigated for its potential as a therapeutic agent for various diseases. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been reported to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. In neuroscience, 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been studied for its potential as a neuroprotective agent. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been reported to exhibit neuroprotective effects against oxidative stress and excitotoxicity. In drug discovery, 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been investigated for its potential as a lead compound for the development of novel drugs.
属性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-16-9-4-7-14(16)15(18)17-10-8-12-5-2-3-6-13(12)11-17/h2-7,9H,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKHRIYKDTZUPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49819532 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-6-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B7469664.png)
![[2-(1H-indol-3-yl)-2-oxoethyl] 4-oxo-3-propan-2-ylphthalazine-1-carboxylate](/img/structure/B7469666.png)

![2-[[2-(4-Methoxyphenyl)chromen-4-ylidene]amino]acetic acid;perchloric acid](/img/structure/B7469679.png)


![N-(4-bromo-2-fluorophenyl)-2-[4-fluoro-2-(1-phenylpyrazole-4-carbonyl)phenoxy]acetamide](/img/structure/B7469693.png)
![7-phenyl-N~3~-(3-pyridylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7469709.png)
![4-[[2-[3-(4-Ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoic acid](/img/structure/B7469713.png)

![5-Methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B7469730.png)
![[4-(Furan-2-carbonyl)piperazin-1-yl]-(2-methylphenyl)methanone](/img/structure/B7469731.png)
![5-bromo-N-cyclopropyl-3-methyl-1-benzo[b]furan-2-carboxamide](/img/structure/B7469738.png)
![4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine](/img/structure/B7469752.png)